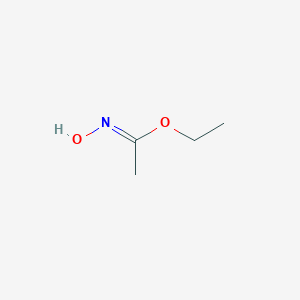

Ethyl N-hydroxyethanimidate

Descripción

Propiedades

Número CAS |

10576-12-2 |

|---|---|

Fórmula molecular |

C4H9NO2 |

Peso molecular |

103.12 g/mol |

Nombre IUPAC |

ethyl (1Z)-N-hydroxyethanimidate |

InChI |

InChI=1S/C4H9NO2/c1-3-7-4(2)5-6/h6H,3H2,1-2H3/b5-4- |

Clave InChI |

QWKAVVNRCKPKNM-PLNGDYQASA-N |

SMILES |

CCOC(=NO)C |

SMILES isomérico |

CCO/C(=N\O)/C |

SMILES canónico |

CCOC(=NO)C |

Otros números CAS |

10576-12-2 |

Pictogramas |

Flammable; Irritant |

Sinónimos |

ethyl acetohydroximate |

Origen del producto |

United States |

Ii. Synthetic Methodologies for Ethyl N Hydroxyethanimidate

Nucleophilic Substitution Strategies

Nucleophilic substitution provides a direct approach to Ethyl N-hydroxyethanimidate by reacting an ethyl ester with a hydroxylamine (B1172632) derivative. This pathway is contingent on the activation of the hydroxylamine and careful control of reaction conditions to favor the desired product formation.

Reaction of Ethyl Esters with Hydroxylamine Derivatives

The reaction of ethyl acetate (B1210297) with hydroxylamine is a common method for preparing hydroxamic acid derivatives. Given their stability, ethyl esters are suitable starting materials for this transformation. The process generally involves the treatment of the ester with hydroxylamine, often generated in situ from its salt, under basic conditions.

Role of Basic Conditions and Anhydrous Solvents

Basic conditions are crucial for this synthetic strategy, as they facilitate the generation of the free hydroxylamine nucleophile from its more stable hydrochloride or sulfate (B86663) salt. nih.gov Strong bases such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or sodium methoxide (B1231860) (CH₃ONa) are frequently employed to deprotonate the hydroxylamine salt, thereby increasing its nucleophilicity and driving the reaction forward. nih.govnih.gov The reaction of an ester with hydroxylamine hydrochloride in an alcoholic solution of KOH or an alcoholic solution of sodium methoxide is a viable method to avoid the formation of carboxylic acid byproducts. nih.gov

The use of anhydrous solvents is often preferred to prevent undesirable side reactions, such as the hydrolysis of the ester starting material, which would lead to the formation of the corresponding carboxylic acid. nih.gov While some procedures utilize aqueous solutions of hydroxylamine, employing dry, polar, non-hydroxylic solvents can enhance yield and purity by minimizing water-related impurities. nih.govrsc.org

Table 1: Influence of Base and Solvent on Ester Aminolysis

| Base | Solvent System | Purpose | Ref. |

|---|---|---|---|

| Sodium Methoxide | Methanol | Generates free hydroxylamine in situ from its hydrochloride salt. | nih.gov |

| Potassium Hydroxide | Alcoholic Solution | Generates free hydroxylamine and minimizes carboxylic acid byproduct. | nih.gov |

Mechanistic Considerations of Nucleophilic Attack and Elimination

The underlying mechanism for the formation of this compound from an ethyl ester and hydroxylamine is a nucleophilic acyl substitution. chemistrysteps.com The reaction proceeds through a well-established addition-elimination pathway.

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of hydroxylamine attacking the electrophilic carbonyl carbon of the ethyl ester. This forms a tetrahedral intermediate where the carbonyl oxygen gains a negative charge. echemi.com

Proton Transfer: A proton transfer step may occur, neutralizing the intermediate.

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the carbon-oxygen double bond, leading to the expulsion of the ethoxide (⁻OCH₂CH₃) leaving group. chemistrysteps.commasterorganicchemistry.com

Deprotonation: The resulting protonated product is deprotonated, typically by another molecule of hydroxylamine or the base present in the medium, to yield the final this compound.

Condensation Reactions with Hydroxylamine Hydrochloride

Hydroxylamine hydrochloride (NH₂OH·HCl) serves as a stable, crystalline, and convenient source of hydroxylamine for the synthesis. nih.gov It is frequently used in conjunction with a base. The base neutralizes the hydrochloride, liberating free hydroxylamine in the reaction mixture, which then acts as the nucleophile. nih.gov This in situ generation avoids the need to handle the less stable, free hydroxylamine. nih.gov This approach is widely documented for the synthesis of various hydroxamic acids from esters and is applicable to the preparation of this compound. nih.govnih.gov

Imidate Hydrohalide Route

An alternative and efficient pathway to this compound involves the initial formation of an imidate hydrohalide salt, which is subsequently converted to the target compound. This method, rooted in the Pinner reaction, is a robust two-step process. nih.govgoogle.com

Organonitrile, Alcohol, and Hydrogen Halide Reaction for Imidate Hydrohalide Formation

This initial step is known as the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an alkyl imidate salt, also known as a Pinner salt. acs.orgorganic-chemistry.org For the synthesis of the requisite intermediate for this compound, acetonitrile (B52724) (the organonitrile) is reacted with ethanol (B145695) (the alcohol) in the presence of anhydrous hydrogen chloride (the hydrogen halide). nih.govgoogle.com

The reaction is typically carried out under anhydrous conditions at low temperatures (e.g., 0 °C) to prevent the imidate salt from hydrolyzing to an ester. acs.orgorganic-chemistry.org The process results in the precipitation of ethyl acetimidate hydrochloride, a crystalline solid, which can be isolated. google.com A plausible mechanism involves the protonation of the nitrile by the strong acid, creating a highly activated nitrilium cation. This cation is then susceptible to nucleophilic attack by the alcohol, leading to the formation of the imidate hydrochloride after a proton transfer. organic-chemistry.org

This intermediate, ethyl acetimidate hydrochloride, is then reacted with a hydroxylamine salt (such as hydroxylamine sulfate or hydrochloride) in the presence of a base like ammonia (B1221849) gas or potassium carbonate to produce this compound in good yields. nih.govgoogle.com This second step is also conducted under anhydrous conditions. google.com

Table 2: Example of Imidate Hydrohalide Route Conditions

| Step | Reactants | Reagents/Conditions | Product | Ref. |

|---|---|---|---|---|

| 1 | Acetonitrile, Ethanol | Anhydrous HCl gas, Toluene, 0 °C | Ethyl acetimidate hydrochloride | google.com |

This two-step methodology offers an efficient synthesis route, allowing for the preparation of the target compound without the need for chromatography. nih.gov

Subsequent Reaction with Hydroxylamine Salt and Ammonia Gas

A key process for preparing organo N-hydroxyimidates, such as this compound, involves a two-step method. google.com The first step is the formation of an organoimidate hydrohalide. google.com This intermediate, for instance, ethyl acetimidate hydrochloride, is then used in the second step. google.com

The second step involves reacting the organoimidate hydrohalide with a hydroxylamine salt and ammonia gas. google.com This reaction is conducted in the presence of an organic solvent under anhydrous conditions to yield the desired this compound. google.com Commercially available hydroxylamine salts like chloride and sulfate salts are commonly used. google.com Anhydrous ammonia gas is introduced slowly into the reaction mixture containing the imidate hydrohalide and the hydroxylamine salt in a suitable solvent. google.com For example, a reaction of ethyl acetimidate hydrochloride with hydroxylamine sulfate and anhydrous ammonia gas in dimethyl formamide (B127407) can be performed. google.com

Advanced Synthetic Approaches and Process Optimization

Optimizing the synthesis of this compound is critical for achieving high yields and purity. google.com Advanced approaches focus on controlling reaction conditions to minimize the formation of unwanted substances and implementing robust analytical methods to validate the product's quality. google.com

Purity Validation Methodologies in Synthetic Protocols

Ensuring the purity of the final this compound product is essential. google.com This is achieved through analytical techniques that can identify and quantify the desired compound, distinguishing it from any remaining starting materials or byproducts. google.com

Spectroscopic methods are vital for monitoring the progress of the synthesis and analyzing the final product. google.com Gas chromatography (GC) is explicitly mentioned as a method to analyze the product solution. google.com By using an external standard, GC can determine the quantitative yield of this compound formed in the reaction. google.com

For more detailed structural confirmation and identification of components in the product mixture, gas chromatography-mass spectroscopy (GC-MS) is employed. google.com This powerful combination allows for the separation of different compounds by GC, followed by their identification based on their mass-to-charge ratio and fragmentation patterns from MS. google.com This confirms that the desired product, such as ethyl N-hydroxybenzimidate in a related synthesis, is present in a virtually pure state within the solvent. google.com

Chromatographic Techniques for Byproduct Quantification

The accurate quantification of byproducts is critical in the synthesis of this compound to ensure the purity of the final product and to optimize reaction conditions. Chromatographic techniques are indispensable for this purpose, offering high-resolution separation of the target compound from impurities, unreacted starting materials, and side-products. The primary methods employed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry for definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds that can be vaporized without decomposition. For the analysis of this compound synthesis, GC is particularly effective for quantifying residual starting materials and volatile byproducts. When coupled with a mass spectrometer (MS), this method provides not only quantitative data but also structural information, aiding in the unambiguous identification of each separated component. nih.govresearchgate.net

In a typical synthesis, potential byproducts may include unreacted acetaldehyde, ethanol, and hydroxylamine, as well as products from side reactions. The choice of a suitable capillary column is crucial for achieving optimal separation. A non-polar or medium-polarity column is often selected, and a programmed temperature gradient is used to elute compounds across a range of boiling points. To prevent the thermal degradation of oxime-containing compounds, the use of borosilicate glass injection port liners and columns can be beneficial. cdc.gov Quantification is typically achieved by creating a calibration curve using standards of known concentration or by using an internal standard added to the reaction mixture prior to analysis. cdc.gov

Table 1: Representative GC-MS Data for Byproduct Analysis in this compound Synthesis

This interactive table presents hypothetical retention times for this compound and potential byproducts on a standard non-polar GC column. Retention time is primarily influenced by the boiling point and volatility of the compound.

| Compound | Molecular Formula | Boiling Point (°C) (Predicted/Approx.) | Typical Retention Time (min) |

| Acetaldehyde | C₂H₄O | 20.2 | 2.5 |

| Ethanol | C₂H₆O | 78.4 | 3.8 |

| Hydroxylamine | H₃NO | 58 (decomposes) | 5.1 |

| This compound | C₄H₉NO₂ | 150-160 | 8.2 |

| Diethyl Ether (Solvent) | C₄H₁₀O | 34.6 | 3.1 |

Note: Retention times are illustrative and will vary based on specific GC conditions (e.g., column type, temperature program, flow rate).

High-Performance Liquid Chromatography (HPLC)

For byproducts that are less volatile, thermally unstable, or possess higher polarity, High-Performance Liquid Chromatography (HPLC) is the preferred analytical method. rsc.org Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. semanticscholar.org In this setup, a non-polar stationary phase (such as a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile or methanol. rsc.orgdntb.gov.ua

This technique allows for the separation of this compound from polar impurities, such as residual hydroxylamine salts or degradation products formed during the reaction or workup. documentsdelivered.com Detection is commonly performed using a Photodiode Array (PDA) detector, which provides spectral information, or a mass spectrometer (LC-MS) for enhanced sensitivity and specificity. The quantification process is similar to that in GC, relying on the correlation between peak area and concentration.

Table 2: Representative RP-HPLC Data for Byproduct Analysis

This interactive table shows hypothetical retention times for this compound and potential impurities in a reversed-phase HPLC system. In RP-HPLC, more polar compounds elute earlier.

| Compound | Polarity | Typical Retention Time (min) |

| Hydroxylamine Hydrochloride | High | 2.1 |

| Acetaldehyde Oxime | Moderate-High | 3.5 |

| This compound | Moderate-Low | 6.4 |

| Unidentified Polar Byproduct | High | 2.8 |

Note: Retention times are for illustrative purposes and depend on the specific column, mobile phase composition, gradient, and flow rate.

The strategic application of these chromatographic techniques is fundamental to the quality control process in the synthesis of this compound, enabling the precise quantification of byproducts and ensuring the final product meets required purity specifications.

Iii. Spectroscopic and Computational Characterization of Ethyl N Hydroxyethanimidate

Advanced Spectroscopic Techniques for Structural Elucidation

Modern spectroscopy is indispensable for the unambiguous characterization of chemical compounds like Ethyl N-hydroxyethanimidate. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and vibrational spectroscopy (Infrared and Raman) each provide unique and complementary pieces of information to construct a complete structural picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound, and it is particularly crucial for distinguishing between its geometric isomers. creative-biostructure.com Due to the restricted rotation around the carbon-nitrogen double bond (C=N), the compound can exist as Z and E stereoisomers, and NMR can differentiate these forms based on the distinct chemical environments of the nuclei in each isomer. creative-biostructure.comnih.gov

In ¹H NMR spectroscopy, the chemical shifts of the protons are sensitive to their spatial relationship with the electronegative N-OH group. The different arrangement of substituents around the C=N bond in the Z and E isomers leads to variations in the magnetic shielding of nearby protons, resulting in separate signals for each isomer if a mixture is present. researchgate.net Similarly, ¹³C NMR spectroscopy shows distinct chemical shifts for the carbon atoms, especially the imidate carbon (C=N) and the carbons of the ethyl group, for each isomer. nih.gov The relative integration of the signals in the NMR spectrum can be used to determine the ratio of the Z and E isomers in a sample.

Table 1: Representative NMR Data for this compound Isomers Note: The following data are illustrative and compiled from typical values for similar structures. Actual values may vary based on solvent and experimental conditions.

| Nucleus | Isomer | Chemical Shift (ppm) | Splitting Pattern |

| ¹H | E-isomer | ~7.5-8.5 (OH) | Broad Singlet |

| ~4.1 (OCH₂) | Quartet | ||

| ~1.9 (CH₃-C=N) | Singlet | ||

| ~1.2 (CH₃-CH₂) | Triplet | ||

| ¹H | Z-isomer | ~7.5-8.5 (OH) | Broad Singlet |

| ~4.0 (OCH₂) | Quartet | ||

| ~2.0 (CH₃-C=N) | Singlet | ||

| ~1.3 (CH₃-CH₂) | Triplet | ||

| ¹³C | E-isomer | ~150 (C=N) | - |

| ~65 (OCH₂) | - | ||

| ~15 (CH₃-C=N) | - | ||

| ~14 (CH₃-CH₂) | - | ||

| ¹³C | Z-isomer | ~149 (C=N) | - |

| ~64 (OCH₂) | - | ||

| ~18 (CH₃-C=N) | - | ||

| ~14 (CH₃-CH₂) | - |

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis. For this compound (C₄H₉NO₂), high-resolution mass spectrometry can confirm its elemental composition by providing a highly accurate mass measurement. nih.gov

In a typical electron ionization (EI) mass spectrum, this compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight of approximately 103.12 g/mol . nih.govmatrix-fine-chemicals.com The molecule then undergoes fragmentation, breaking into smaller, stable charged ions. The analysis of these fragment ions provides corroborating evidence for the compound's structure. Common fragmentation pathways may involve the loss of an ethyl group, an ethoxy group, or other neutral fragments.

Table 2: Key Mass Spectrometry Data for this compound

| m/z (mass-to-charge ratio) | Ion Identity | Interpretation |

| 103 | [C₄H₉NO₂]⁺ | Molecular Ion (M⁺) |

| 86 | [M - OH]⁺ | Loss of a hydroxyl radical |

| 74 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 58 | [M - OC₂H₅]⁺ | Loss of an ethoxy radical |

| 43 | [CH₃C=O]⁺ | Acylium ion fragment |

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in a molecule. nih.govosti.gov These methods probe the vibrations of chemical bonds, which occur at characteristic frequencies.

For this compound, IR spectroscopy is particularly useful for identifying the O-H stretch of the hydroxyl group, the C=N stretch of the imine, and the C-O stretch of the ester-like group. nih.gov The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹, with its shape and position influenced by hydrogen bonding. The C=N double bond gives rise to a characteristic absorption in the 1640-1690 cm⁻¹ region.

Raman spectroscopy, which is sensitive to non-polar bonds, provides complementary information. nih.gov It is particularly effective for observing the C=N stretching vibration. nih.gov Subtle shifts in the vibrational frequencies observed in both IR and Raman spectra can sometimes be used to distinguish between the Z and E isomers. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| O-H Stretch | -OH | 3200-3600 (Broad) | Weak |

| C-H Stretch | -CH₃, -CH₂ | 2850-3000 | 2850-3000 |

| C=N Stretch | Imidate | 1640-1690 | 1640-1690 (Strong) |

| N-O Stretch | N-O | 900-950 | Variable |

| C-O Stretch | C-O-C | 1050-1250 | Variable |

Computational Chemistry for Conformational and Electronic Analysis

Computational chemistry provides a theoretical framework to understand and predict the properties of molecules like this compound. Methods such as Density Functional Theory (DFT) allow for the detailed analysis of stereoisomer stability, molecular geometry, and the effects of non-covalent interactions.

This compound can exist as two geometric isomers, designated Z (from the German zusammen, meaning "together") and E (from entgegen, meaning "opposite"), arising from the arrangement of substituents around the C=N double bond. creative-chemistry.org.ukstudymind.co.uk In this context, priority is assigned to the groups attached to each atom of the double bond based on atomic number. For the imidate carbon, the -OC₂H₅ group has higher priority than the -CH₃ group. For the nitrogen, the -OH group has higher priority than the lone pair.

The Z-isomer has the high-priority groups (-OC₂H₅ and -OH) on the same side of the double bond.

The E-isomer has the high-priority groups on opposite sides of the double bond. docbrown.info

Computational studies can predict the ground-state energies of both isomers. Theoretical calculations for similar oxime and imidate systems often indicate that one isomer is thermodynamically more stable than the other. nih.govresearchgate.net For this compound, the E-isomer is generally predicted to be the more stable form, which is consistent with experimental observations for many related compounds. nih.gov The energy difference between the isomers, though typically small, governs their relative populations at equilibrium.

Table 4: Calculated Relative Stability of Z/E Isomers Note: Values are representative examples based on DFT calculations for analogous systems.

| Isomer | Calculated Relative Energy (kJ/mol) | Predicted Stability |

| E-Ethyl N-hydroxyethanimidate | 0.0 | More Stable |

| Z-Ethyl N-hydroxyethanimidate | +2 to +10 | Less Stable |

Intramolecular hydrogen bonding can play a significant role in determining the preferred conformation and reactivity of a molecule. wikipedia.orgchemrxiv.org In this compound, a hydrogen bond can form between the hydrogen atom of the hydroxyl group (the donor) and the nitrogen atom of the imine group (the acceptor). scispace.com This interaction is possible in specific conformations of both the Z and E isomers.

Computational methods are employed to investigate the presence and strength of such intramolecular hydrogen bonds. researchgate.net By calculating parameters like the H···N distance, the O-H···N angle, and the stabilization energy associated with the bond, chemists can quantify its impact. mdpi.com The formation of an intramolecular hydrogen bond can:

Stabilize a particular conformer, making it more populated.

Affect the electronic properties and reactivity of the molecule by altering the electron density around the imine nitrogen and hydroxyl oxygen.

For example, a strong intramolecular hydrogen bond can decrease the acidity of the O-H proton and reduce the basicity of the imine nitrogen, thereby influencing how the molecule interacts with other reagents. researchgate.net

Table 5: Computed Parameters for Intramolecular Hydrogen Bonding Note: Values are illustrative based on DFT calculations for molecules with similar O-H···N interactions.

| Parameter | Description | Typical Calculated Value |

| d(H···N) | Hydrogen bond length | 1.9 - 2.2 Å |

| ∠(O-H···N) | Hydrogen bond angle | 130 - 160° |

| E(HB) | Hydrogen bond energy | 10 - 20 kJ/mol |

Quantum Chemical Calculations for Reaction Pathway Insights into this compound Remain Unexplored

A thorough review of scientific literature reveals a significant gap in the computational characterization of this compound. Specifically, there are no available research findings or data pertaining to the use of quantum chemical calculations to gain insights into the reaction pathways of this compound. While computational methods are a powerful tool for elucidating reaction mechanisms, determining transition state energies, and predicting kinetic and thermodynamic parameters, these techniques have not yet been applied to the study of this compound's reactivity, according to publicly accessible data.

Quantum chemical calculations are instrumental in modern chemistry for providing a molecular-level understanding of how chemical reactions occur. These theoretical studies can map out the potential energy surface of a reaction, identifying the most likely pathways from reactants to products. Key insights typically derived from such calculations include:

Transition State Geometries: The specific atomic arrangement at the highest energy point along the reaction coordinate.

Activation Energies: The energy barrier that must be overcome for a reaction to proceed, which is crucial for predicting reaction rates.

Intermediate Structures: The identification of any stable or transient species that may form during the course of the reaction.

For this compound, such studies could illuminate its stability, potential decomposition pathways, or its reactivity with other chemical species. For instance, computational analysis could predict the most likely sites for nucleophilic or electrophilic attack, or model the mechanisms of its hydrolysis or oxidation.

Despite the utility of these methods, the scientific community has yet to publish research applying them to this compound. Consequently, no data tables of calculated activation energies, transition state geometries, or reaction coordinate diagrams can be provided. The exploration of its reaction mechanisms from a theoretical and computational standpoint represents an open area for future chemical research.

Iv. Reactivity and Mechanistic Studies of Ethyl N Hydroxyethanimidate Transformations

Nucleophilic Reactivity and Substitution Mechanisms

The presence of a hydroxyl group attached to the imidate nitrogen atom confers significant nucleophilic character to Ethyl N-hydroxyethanimidate. This allows it to react with a range of electrophilic partners. Nucleophilic substitution reactions are a cornerstone of organic chemistry, involving a nucleophile attacking a substrate and replacing a leaving group. libretexts.orgchemguide.co.uk These reactions can proceed through different mechanisms, primarily SN1 (unimolecular) or SN2 (bimolecular), depending on the substrate, nucleophile, leaving group, and solvent. libretexts.orgchemguide.co.uk

The reaction between this compound and carbamoyl (B1232498) halides, such as N,N-dimethylcarbamoyl chloride, is a key transformation that proceeds via a nucleophilic acyl substitution mechanism. Carbamoyl halides are reactive electrophiles due to the electron-withdrawing nature of both the halogen and the carbonyl oxygen, which polarizes the carbonyl carbon. nih.gov

The mechanism can be described in the following steps:

Nucleophilic Attack: The oxygen atom of the N-hydroxy group of this compound acts as the nucleophile. It attacks the electrophilic carbonyl carbon of the carbamoyl halide. This step leads to the formation of a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-halogen bond breaks, and the halide ion (e.g., chloride) is expelled as the leaving group.

Deprotonation: A base, which could be another molecule of this compound or a scavenger added to the reaction, removes the proton from the formerly hydroxyl oxygen, yielding the neutral carbamoyloxime product and a protonated base.

This reaction pathway is analogous to the formation of esters from acyl chlorides and alcohols. The solvolysis of carbamoyl chlorides has been studied, indicating their susceptibility to nucleophilic attack. nih.gov The introduction of aryl groups on the carbamoyl nitrogen can reduce the reaction rate due to electron-withdrawing effects that destabilize the transition state leading to the carbamoyl cation. nih.gov

The reactivity of N-substituted imidates is highly dependent on the nature of the substituent on the nitrogen atom. rroij.com A comparison between this compound and Ethyl N-cyanoethanimidate highlights the electronic influence of the N-substituent.

The N-hydroxy group in this compound is electron-donating by resonance (due to the oxygen lone pairs) and has a readily available acidic proton. This enhances the nucleophilicity of the oxygen atom, especially upon deprotonation. In contrast, the N-cyano group in Ethyl N-cyanoethanimidate is strongly electron-withdrawing. This property significantly reduces the nucleophilicity of the entire imidate system.

Ethyl N-cyanoethanimidate is primarily used as an intermediate in the synthesis of agrochemicals and pharmaceuticals, where it often reacts with nucleophiles rather than acting as one itself. nbinno.comchemicalbook.com For instance, its synthesis involves the reaction of ethyl orthoacetate with cyanamide. nbinno.comchemicalbook.com The differing electronic properties lead to distinct reactivity profiles, as summarized in the table below.

| Property | This compound | Ethyl N-cyanoethanimidate |

|---|---|---|

| N-Substituent | -OH (Hydroxy) | -CN (Cyano) |

| Electronic Effect of N-Substituent | Electron-donating (by resonance), weakly withdrawing (by induction) | Strongly electron-withdrawing |

| Primary Reactive Site | Nucleophilic oxygen of the N-hydroxy group | Electrophilic carbon of the imidate and cyano groups |

| Typical Reactivity | Acts as a nucleophile in substitution reactions | Acts as an electrophile or precursor for heterocyclic synthesis nbinno.com |

Role in Metal-Mediated and Chelation Reactions

Chelating agents are molecules that can form multiple bonds with a single central metal ion, creating a stable, ring-like structure known as a chelate. nih.govebsco.com This ability is crucial in various applications, from medicine for treating metal poisoning to industrial processes. ebsco.comnih.gov The effectiveness of a chelating agent depends on the number and type of donor atoms (ligands) it possesses, such as oxygen, nitrogen, and sulfur. nih.gov

This compound possesses multiple potential donor atoms with lone pairs of electrons—specifically, the nitrogen of the imidate, the oxygen of the N-hydroxy group, and the oxygen of the ethoxy group. This structure gives it the potential to act as a bidentate chelating agent, binding to a metal ion through two donor sites simultaneously.

Potential chelation modes include:

N,O-Chelation: The imidate nitrogen and the hydroxyl oxygen can coordinate with a metal ion to form a stable five-membered chelate ring. This is a common and energetically favorable arrangement for many bidentate ligands. mdpi.com

O,O-Chelation: The hydroxyl oxygen and the ethoxy oxygen could potentially coordinate with a metal ion.

The formation of such metal complexes can significantly alter the reactivity of the this compound molecule, potentially facilitating its involvement in metal-catalyzed transformations.

Radical Reactions and Electron Transfer Processes Involving N-Hydroxy Imidates

N-hydroxy imidates can serve as precursors to radicals through the homolytic cleavage of the relatively weak N-O bond. This behavior is well-documented for related compounds like N-hydroxyphthalimide (NHPI) esters, which are widely used as radical precursors in organic synthesis. nih.gov The generation of radicals from these compounds often involves a single-electron transfer (SET) process. nih.govutexas.edu

The general mechanism for radical formation from an N-hydroxy imidate derivative can be initiated in several ways:

Photochemical Activation: Absorption of UV light can provide the energy needed to break the N-O bond.

Thermal Activation: At elevated temperatures, the N-O bond can cleave homolytically.

Reductive Activation: A one-electron reduction, often mediated by a photocatalyst or a metal reductant, can form a radical anion intermediate. nih.gov This intermediate can then fragment to release an alkyl or acyl radical and the corresponding N-anion of the imidate. nih.gov

Once formed, the resulting radicals can participate in a variety of synthetic transformations, such as additions to olefins, cyclizations, and cross-coupling reactions. nih.gov The study of electron transfer processes is fundamental to understanding these reactions, as they are often the initial step in the formation of the radical intermediates. utexas.educhimia.ch The hydroxyl radical itself is a key species in many biochemical and chemical hydroxylation reactions, often involving an electron transfer step. nih.gov

Stereochemical Control in Reactions Involving this compound

The stereochemical outcome of a chemical reaction is a critical aspect of modern organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. While specific studies on stereoselective reactions involving this compound are not extensively documented, the structural features of the molecule provide a basis for potential stereochemical control.

This compound can be considered a precursor for aminating reagents. The geometry of the C=N double bond in the imidate can exist as E or Z isomers. If the imidate or a derivative is used to deliver a nitrogen-containing group to a chiral substrate, the pre-existing geometry of the imidate could influence the facial selectivity of the attack, leading to a preference for one stereoisomer of the product over the other.

For a stereoselective amination to occur, several conditions might be met:

Chiral Substrate: The reaction with a molecule containing a stereocenter could lead to diastereomeric products in unequal amounts.

Chiral Reagent/Catalyst: The use of a chiral auxiliary on the imidate or a chiral catalyst could induce enantioselectivity in reactions with prochiral substrates.

Directed Attack: The N-hydroxy group or a metal chelated to it could direct the approach of a reagent to a specific face of a substrate through hydrogen bonding or coordination, thereby controlling the stereochemistry of the transformation.

Impact of Reaction Conditions on Product Stereochemistry

The stereochemical outcome of chemical transformations is a critical aspect of synthetic chemistry, determining the three-dimensional arrangement of atoms in the product molecules. For reactions involving this compound, the formation of stereoisomers is possible when new chiral centers are generated. The precise control over the formation of a specific stereoisomer (stereoselectivity) is highly dependent on the reaction conditions employed. While specific, detailed research findings and data tables concerning the stereoselectivity of reactions involving this compound are not extensively available in the surveyed literature, established principles of stereocontrol in organic reactions allow for a discussion of the likely impact of various reaction parameters.

The key factors that generally influence the stereochemistry of a reaction include the choice of solvent, reaction temperature, and the presence and nature of catalysts or chiral auxiliaries. These conditions can affect the energy of the transition states leading to different stereoisomeric products.

Influence of Solvent:

The polarity, viscosity, and coordinating ability of the solvent can significantly impact the stereoselectivity of a reaction. Solvents can stabilize or destabilize transition states to varying degrees, thereby altering the energy difference between the pathways leading to different stereoisomers. For instance, in reactions proceeding through polar transition states, a polar solvent would be expected to lower the activation energy. If the transition states leading to two different stereoisomers have different polarities, a change in solvent polarity can alter the ratio of the products. Hydrogen-bonding solvents can also play a crucial role by interacting with reactants or intermediates, influencing their conformation and reactivity, and thus the stereochemical course of the reaction.

Influence of Temperature:

Temperature is a fundamental parameter that can have a profound effect on the stereoselectivity of a reaction. According to the principles of chemical kinetics, at lower temperatures, the reaction outcome is more likely to be governed by the pathway with the lowest activation energy (kinetic control). This often leads to a higher selectivity for the product that is formed faster. Conversely, at higher temperatures, there may be enough energy to overcome higher activation barriers, and the product distribution may reflect the thermodynamic stability of the products (thermodynamic control). Therefore, adjusting the temperature can be a powerful tool to favor the formation of a desired stereoisomer. In some cases, a non-linear relationship between temperature and stereoselectivity is observed, which can be indicative of complex reaction mechanisms or changes in the rate-determining step.

Role of Catalysts and Chiral Auxiliaries:

Catalysts, particularly chiral catalysts, are instrumental in achieving high levels of stereoselectivity. A chiral catalyst can create a chiral environment around the reactants, leading to a diastereomeric interaction in the transition state. This interaction lowers the activation energy for the formation of one enantiomer over the other, resulting in an enantioselective transformation. The choice of the catalyst, its chiral ligand, and the reaction conditions under which it is employed are all critical for achieving high enantiomeric excess (e.e.) or diastereomeric excess (d.e.).

Similarly, the use of a chiral auxiliary, a stereogenic group temporarily attached to the substrate, can effectively control the stereochemical outcome of a reaction. The auxiliary sterically or electronically biases the approach of a reagent to one face of the molecule, leading to the preferential formation of one diastereomer. After the reaction, the chiral auxiliary can be removed to yield the desired enantiomerically enriched product.

Hypothetical Data on the Diastereoselective Reduction of a Derivative of this compound

| Entry | Solvent | Temperature (°C) | Catalyst | Diastereomeric Ratio (A:B) |

| 1 | Toluene | 25 | None | 60:40 |

| 2 | Methanol | 25 | None | 75:25 |

| 3 | Toluene | 0 | None | 70:30 |

| 4 | Toluene | 25 | Catalyst X | 95:5 |

| 5 | Methanol | 25 | Catalyst X | 85:15 |

This table is illustrative and does not represent actual experimental data.

V. Advanced Applications in Organic Synthesis and Medicinal Chemistry

Utilization as a Versatile Reagent for Derivative Synthesis

Ethyl N-hydroxyethanimidate is a key starting material for the synthesis of various classes of organic compounds. Its utility as a reagent is demonstrated in the preparation of O-acyl and O-nitrophenylhydroxylamines, hydroxamic acid ethoxycarbonylhydrazides, and ethyl O-(2,4-dinitrophenyl)acetohydroxamate guidechem.comthermofisher.comscbt.com.

The synthesis of O-acyl and O-nitrophenylhydroxylamines can be achieved using this compound as a precursor guidechem.comthermofisher.comscbt.com. The general approach for the formation of O-acylhydroxylamines involves the acylation of the hydroxyl group of the hydroxamate. While specific reaction conditions for the direct acylation of this compound are not extensively detailed in readily available literature, a general method involves the reaction of oxime chlorides with carboxylic acids in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) in a solvent such as dioxane nih.gov. This reaction proceeds efficiently at room temperature, offering a clean and facile route to diverse O-acylhydroxamates in high yields nih.gov.

For the synthesis of O-nitrophenylhydroxylamines, a palladium-catalyzed O-arylation of ethyl acetohydroximate with aryl halides, including nitrophenyl halides, has been developed nih.gov. This cross-coupling reaction provides an efficient route to O-arylhydroxylamines that might be challenging to prepare using traditional methods nih.gov. The resulting O-arylated products can be subsequently hydrolyzed to yield the free O-arylhydroxylamines nih.gov.

Table 1: Synthesis of O-Acyl and O-Nitrophenylhydroxylamines

| Derivative Class | General Synthetic Approach | Key Reagents |

|---|---|---|

| O-Acylhydroxylamines | Acylation of the hydroxamate hydroxyl group | Carboxylic acids, Oxime chlorides, Base (e.g., DABCO) |

This compound is a documented starting material for the preparation of hydroxamic acid ethoxycarbonylhydrazides guidechem.comthermofisher.com. The synthesis of this class of compounds involves the introduction of an ethoxycarbonylhydrazide moiety onto the ethyl acetohydroxamate scaffold. While specific, detailed synthetic protocols starting from this compound are not prevalent in the reviewed literature, the general formation of such structures would likely involve the reaction of the hydroxamic acid or its activated form with a suitable ethoxycarbonylhydrazine derivative. The reactivity of the hydroxamic acid moiety allows for nucleophilic attack, leading to the desired product. The synthesis of various hydroxamic acid derivatives often involves coupling reactions with activated carboxylic acids or the use of specific hydroxylamine (B1172632) donors nih.gov.

A specific and well-documented application of this compound is in the synthesis of ethyl O-(2,4-dinitrophenyl)acetohydroxamate semanticscholar.org. This synthesis is achieved through the reaction of ethyl acetohydroxamate with 2,4-dinitrochlorobenzene semanticscholar.org. In a typical procedure, ethyl acetohydroxamate is dissolved in a mixture of ethanol (B145695) and water containing potassium hydroxide (B78521). The solution is cooled, and a solution of 2,4-dinitrochlorobenzene is added, leading to the formation of the desired product semanticscholar.org. This reaction highlights the nucleophilic character of the oxygen atom of the hydroxamate group in this compound.

Table 2: Synthesis of Ethyl O-(2,4-Dinitrophenyl)acetohydroxamate

| Reactants | Reagents/Solvents | Product |

|---|

Precursor in Complex Molecule and Heterocyclic Synthesis

Beyond the synthesis of direct derivatives, this compound serves as a valuable precursor for the construction of more complex molecular architectures, including pharmacologically relevant scaffolds and heterocyclic systems.

The hydroxylamine moiety is a recognized pharmacophore, and derivatives of hydroxylamine have garnered significant interest in medicinal chemistry due to their biological activities researchgate.net. This compound can serve as a foundational scaffold for the synthesis of a variety of N-substituted hydroxylamine compounds researchgate.net. These compounds have been investigated for their antibacterial properties, which are attributed to their ability to act as radical scavengers and inhibit the bacterial ribonucleotide reductase (RNR) enzyme researchgate.net. RNR is crucial for DNA synthesis and repair in bacteria, making it a viable target for new antimicrobial agents researchgate.net. The synthesis of a library of N-substituted hydroxylamine compounds has demonstrated a broad antimicrobial effect against both Gram-positive and Gram-negative bacteria, with low toxicity towards eukaryotic cells researchgate.net.

The triazolo-pyridine core is a prominent heterocyclic scaffold found in many biologically active compounds organic-chemistry.orgnih.govresearchgate.netorganic-chemistry.org. While direct, one-step syntheses of triazolo-pyridines from this compound are not commonly reported, the hydroxamic acid functionality, readily derived from it, is a key component in the synthesis of certain triazolo-pyridine derivatives with therapeutic potential. For instance, the synthesis of amide derivatives of guidechem.comthermofisher.comtriazolo[4,3-a]pyridine can be achieved through a multi-step sequence starting from 2-chloropyridine and hydrazine hydrate, followed by reaction with chloroacetyl chloride and subsequent cyclization researchgate.net. The resulting chloromethyl derivative can be further functionalized to introduce various amide side chains researchgate.net. Given that hydroxamic acids can be incorporated into such heterocyclic systems, this compound represents a potential starting point for the synthesis of functionalized triazolo-pyridines.

In Situ Generation Strategies for Enhanced Synthetic Efficiency

In the realm of organic synthesis, the efficiency and yield of reactions are paramount. One advanced strategy to improve these outcomes is the in situ generation of reactive intermediates. This approach involves creating the necessary chemical species directly within the reaction mixture, where it is immediately consumed in a subsequent reaction. This method is particularly advantageous when dealing with intermediates that may be unstable, difficult to isolate, or hazardous to handle.

While specific, documented examples detailing the in situ generation of this compound for enhanced synthetic efficiency are not extensively covered in available literature, the principles of this strategy are widely applied to similar reactive compounds. Generating a compound like an N-hydroxyimidate ester in situ would theoretically allow chemists to bypass a separate synthesis and purification step, thus saving time, reducing material loss, and minimizing exposure to potentially reactive intermediates. This approach is a cornerstone of modern process chemistry, aiming to streamline the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

Biomedical and Industrial Research Applications

The unique chemical structure of this compound has prompted its investigation across a range of biomedical and industrial research areas. Its potential utility stems from its ability to interact with biological molecules and its properties as a chemical intermediate and surface-active agent.

Ornithine decarboxylase (ODC) is a critical enzyme in the biosynthesis of polyamines, which are essential molecules for cell growth and proliferation. nih.gov Elevated levels of polyamines are often found in rapidly proliferating cells, such as those in tumors, making ODC a significant target for the development of anticancer drugs. nih.gov The inhibition of ODC can deplete polyamine levels, thereby hindering cell growth. scbt.com

The most well-known ODC inhibitor is α-DL-difluoromethylornithine (DFMO), also known as Eflornithine, which is used to treat African sleeping sickness and is researched for its potential in managing other diseases. nih.gov While direct studies investigating this compound as an ODC inhibitor are not prominent, the broader class of compounds known as hydroxamic acids, which are structurally related, are recognized for their ability to inhibit metalloenzymes. This has led to speculation about the potential for N-hydroxyimidates to be explored as a class of enzyme inhibitors. However, the development of effective ODC inhibitors remains an active area of research, focusing on various substrate and cofactor analogs. nih.gov

The link between ODC inhibition and cancer has made ODC inhibitors a subject of interest in oncology. nih.gov By controlling polyamine levels, these inhibitors can slow down the rapid cell division characteristic of cancer. scbt.com this compound is registered with the National Cancer Institute (NCI) under the number NSC 255004, indicating it has been flagged for screening or investigation as a potential anticancer agent. cymitquimica.com

Although specific results from large-scale anticancer screenings for this compound are not publicly detailed, its structural similarity to hydroxamic acids is noteworthy. Several hydroxamic acid derivatives have been successfully developed as anticancer drugs. These compounds function by inhibiting histone deacetylases (HDACs), another class of enzymes involved in cancer development. The potential for this compound in this field is thus inferred from its inclusion in screening programs and its relationship to a known class of anticancer agents.

Research has identified promising antimicrobial properties for this compound, particularly against protozoan parasites. One significant finding is its activity against Leishmania. cymitquimica.com This parasite is responsible for leishmaniasis, a disease transmitted by sandflies.

The proposed mechanism of action for this compound against Leishmania is the interference with critical biological processes within the parasite. cymitquimica.com Specifically, it is believed to inhibit the parasite by disrupting disulfide bond formation and interfering with conjugate release in the parasite's cell membrane. cymitquimica.com This mode of action highlights its potential as a lead compound for the development of new anti-leishmanial drugs.

| Target Organism | Proposed Mechanism of Action | Reference |

|---|---|---|

| Leishmania (protozoan parasite) | Interferes with disulfide bond formation and conjugate release in the cell membrane. | cymitquimica.com |

This compound is a valuable intermediate in the synthesis of more complex molecules. It serves as a building block in the production of specialty chemicals, including active pharmaceutical ingredients (APIs). cymitquimica.com For instance, it is used as an organic solvent and an intermediate in the synthesis of dopamine. cymitquimica.com Its chemical structure allows for further modification, making it a versatile precursor in multi-step synthetic pathways for both pharmaceutical and agricultural products.

In the mining industry, froth flotation is a crucial process for separating valuable minerals from gangue (waste rock). This process relies on chemicals called collectors, which selectively bind to the surface of target minerals, making them hydrophobic (water-repellent). arkema.com This allows the mineral particles to attach to air bubbles and float to the surface, where they can be collected.

The chemical class to which this compound belongs—specifically, compounds containing a hydroxamate group—has been shown to be highly effective as collectors. Alkyl hydroxamates have been patented and are used commercially for the flotation of oxide and supergene base metal ores. researchgate.netausimm.com These collectors are particularly effective for minerals that are not recoverable with conventional sulfide collectors. researchgate.net The hydroxamate functional group can chelate with metal ions on the mineral surface, providing strong and selective attachment. surfacesciencewestern.com This makes them suitable for a wide range of oxide minerals, including those of copper and rare earth elements. surfacesciencewestern.comresearchgate.net

| Collector Class | Mechanism | Target Minerals | References |

|---|---|---|---|

| Alkyl Hydroxamates | Chelation with metal ions on the mineral surface | Oxidized base metal ores (e.g., copper), Rare earth minerals, Oxide minerals | researchgate.netausimm.comsurfacesciencewestern.comresearchgate.net |

Vi. Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for N-Hydroxyethanimidate Reactions

The development of innovative catalytic systems is crucial for unlocking the full synthetic potential of Ethyl N-hydroxyethanimidate and related N-hydroxyimidate esters. Research is increasingly focused on transition metal-catalyzed reactions to achieve highly selective and efficient transformations.

Palladium-catalyzed cross-coupling reactions, for instance, have shown promise in the N-arylation of hydroxylamines, a reaction class to which N-hydroxyimidates belong. organic-chemistry.orgstrath.ac.uk The use of specialized phosphine (B1218219) ligands, such as BippyPhos, has been demonstrated to facilitate the smooth coupling of hydroxylamines with a variety of aryl halides, including bromides, chlorides, and iodides. organic-chemistry.org This methodology offers a pathway to synthesize N-arylhydroxylamine derivatives, which are valuable precursors for various heterocyclic compounds. organic-chemistry.orgstrath.ac.uk

Gold-catalyzed transformations also present a promising avenue for activating the π-systems within N-hydroxyimidate derivatives, potentially leading to novel cyclization and addition reactions. nih.govmdpi.com The ability of gold catalysts to activate alkynes and allenes opens up possibilities for intramolecular reactions, forming complex heterocyclic scaffolds. mdpi.com

Furthermore, rhodium-catalyzed C-H activation is an area of growing interest for the functionalization of molecules containing N-hydroxyimidate moieties. nih.govyale.edu These catalytic systems could enable the direct introduction of new carbon-carbon and carbon-heteroatom bonds, providing efficient routes to complex molecular architectures. yale.edu

Enzyme-catalyzed reactions represent another frontier in the development of catalytic systems for N-hydroxyethanimidate. nih.govnih.gov Biocatalysts, such as flavin-dependent N-hydroxylating enzymes, are known to play a role in the formation of N-O bonds in natural product biosynthesis. nih.gov Harnessing the power of these enzymes could lead to highly enantioselective and environmentally friendly synthetic methods for modifying this compound and its derivatives. nih.gov

Interactive Table: Emerging Catalytic Systems for N-Hydroxyethanimidate Reactions

| Catalytic System | Metal/Enzyme | Potential Transformation | Key Features |

| Palladium-Catalyzed Cross-Coupling | Palladium | N-Arylation | Utilizes phosphine ligands for efficient coupling with aryl halides. |

| Gold-Catalyzed Cyclization | Gold | Intramolecular cyclizations | Activates π-systems like alkynes and allenes. |

| Rhodium-Catalyzed C-H Activation | Rhodium | Direct functionalization | Forms new C-C and C-heteroatom bonds. |

| Biocatalysis | Flavin-dependent enzymes | N-Hydroxylation | Offers high enantioselectivity and green reaction conditions. |

Exploration of New Synthetic Transformations and Reactivity Modes

The inherent reactivity of the N-hydroxyethanimidate functional group provides a rich platform for exploring new synthetic transformations. A significant area of investigation is the use of this compound and its derivatives as 1,3-dipoles in cycloaddition reactions. wikipedia.orgijrpc.commdpi.commdpi.comorganic-chemistry.org

The 1,3-dipolar cycloaddition is a powerful tool for the construction of five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org N-hydroxyimidate esters can potentially serve as precursors to nitrile oxides, which are well-established 1,3-dipoles. The reaction of these nitrile oxides with various dipolarophiles, such as alkenes and alkynes, would provide a direct route to isoxazolines and isoxazoles, respectively. These heterocyclic motifs are prevalent in many biologically active molecules. The regioselectivity and stereoselectivity of these cycloadditions can often be predicted using frontier molecular orbital (FMO) theory. mdpi.com

Another area of exploration is the Beckmann rearrangement of N-hydroxyethanimidate derivatives. masterorganicchemistry.comwikipedia.orgalfa-chemistry.comorganic-chemistry.orglibretexts.org This reaction typically involves the acid-catalyzed conversion of an oxime to an amide. wikipedia.orgorganic-chemistry.org By converting the hydroxyl group of the N-hydroxyethanimidate into a good leaving group, it is conceivable that a rearrangement could be induced, leading to the formation of N-substituted amides. alfa-chemistry.com The stereospecificity of the migrating group, which is typically anti-periplanar to the leaving group, is a key feature of this rearrangement. wikipedia.org

The exploration of both electrophilic and nucleophilic reactions at the various atoms of the this compound molecule will continue to uncover new reactivity modes and expand its synthetic utility.

Advanced Computational Modeling for Mechanism Prediction and Rational Drug Design

Computational chemistry is becoming an indispensable tool for predicting the reactivity of molecules like this compound and for the rational design of new therapeutic agents.

Mechanism Prediction: Density Functional Theory (DFT) calculations are being employed to investigate the electronic structure and tautomeric equilibria of N-hydroxy amidines, a class of compounds that includes this compound. researchgate.net These studies can predict the relative stabilities of different tautomers, such as the amide-oxime and imino-hydroxylamine forms, and calculate the energy barriers for their interconversion. researchgate.net Such computational insights are crucial for understanding reaction mechanisms and predicting product outcomes. Quantum-mechanical molecular dynamics simulations are also being used to model enzyme-catalyzed reactions at an atomic level, which could elucidate the mechanism of action for enzymes that interact with N-hydroxyethanimidate derivatives. chemrxiv.orgchemrxiv.org

Rational Drug Design: Molecular docking and pharmacophore modeling are key computational techniques in the rational design of enzyme inhibitors. nih.govnih.govresearchgate.netijmo.org These methods can predict the binding modes and affinities of N-hydroxyethanimidate-based inhibitors to their target enzymes. nih.gov For instance, molecular docking studies have been used to investigate the interactions of hydroxamic acid derivatives with the active sites of various enzymes. Pharmacophore models, which define the essential structural features for biological activity, can be developed from a set of known inhibitors and used to screen virtual libraries for new, potent compounds. researchgate.netijmo.org Molecular dynamics simulations further enhance these studies by providing insights into the stability of protein-ligand complexes over time. nih.govnih.gov

Interactive Table: Computational Approaches for Studying this compound

| Computational Method | Application | Information Gained |

| Density Functional Theory (DFT) | Mechanism Prediction | Electronic structure, tautomer stability, reaction energy barriers. |

| Molecular Dynamics (MD) Simulations | Enzyme Inhibition Studies | Stability of protein-ligand complexes, dynamic interactions. |

| Molecular Docking | Rational Drug Design | Binding modes and affinities of inhibitors. |

| Pharmacophore Modeling | Rational Drug Design | Essential structural features for biological activity, virtual screening. |

| Quantitative Structure-Activity Relationship (QSAR) | Rational Drug Design | Correlation of chemical structure with biological activity. |

Expansion of Biological Applications and Structure-Activity Relationship Studies

Building upon the known inhibitory activity of related compounds, research is focused on expanding the biological applications of this compound derivatives and conducting detailed structure-activity relationship (SAR) studies.

Enzyme Inhibition: The acetohydroxamic acid moiety is a known zinc-binding group and is present in a number of enzyme inhibitors. nih.gov This suggests that derivatives of this compound could be designed as inhibitors for a range of metalloenzymes. SAR studies on compounds like 5-bromo-1H-indole-3-acetohydroxamic acid have provided valuable insights into the structural requirements for potent inhibition of bacterial peptide deformylases. nih.gov These studies guide the modification of the core scaffold to optimize interactions with the enzyme's active site. nih.gov

Antiparasitic Agents: There is potential for developing this compound-based compounds as antiparasitic agents. The exploration of N-hydroxyimidate analogs against parasites such as Leishmania is an active area of research. SAR studies in this area would focus on identifying the key structural features that contribute to antiparasitic activity while minimizing toxicity to host cells.

The systematic modification of the ethyl group, the ethanimidate core, and the N-hydroxy functionality of this compound will be crucial for developing a comprehensive understanding of its structure-activity relationships and for the design of new therapeutic agents with improved potency and selectivity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl N-hydroxyethanimidate, and how can its purity be validated?

- Methodological Answer : this compound is typically synthesized via condensation reactions between hydroxylamine derivatives and ethyl esters under anhydrous conditions. A common approach involves reacting hydroxylamine hydrochloride with ethyl acetoacetate in the presence of a base (e.g., sodium hydroxide) .

- Characterization : Purity is confirmed using:

-

NMR Spectroscopy : Peaks at δ 1.2–1.4 ppm (ethyl CH₃), δ 4.1–4.3 ppm (CH₂O), and δ 8.1–8.3 ppm (N–OH) in ¹H NMR .

-

Mass Spectrometry : Molecular ion peak at m/z 117 (C₄H₉NO₂⁺) .

-

IR Spectroscopy : Stretching vibrations for N–O (950–980 cm⁻¹) and C=O (1700–1750 cm⁻¹) .

Table 1: Comparison of Synthesis Methods

Method Yield (%) Purity (HPLC) Key Conditions Condensation with NaOH 75–80 ≥98% Anhydrous EtOH, 0°C–5°C Acid-catalyzed esterification 65–70 ≥95% H₂SO₄, reflux

Q. How should this compound be stored to prevent degradation?

- Answer : The compound is hygroscopic and prone to hydrolysis. Store under inert gas (N₂/Ar) at –20°C in amber vials. Use molecular sieves (3Å) in storage containers to absorb moisture .

Advanced Research Questions

Q. What mechanistic insights explain byproduct formation during this compound synthesis?

- Answer : Byproducts like ethyl acetate (CAS 141-78-6) arise from ester hydrolysis under acidic conditions. Kinetic studies using HPLC-MS reveal that residual water (>0.1% v/v) accelerates hydrolysis. Mitigation strategies include:

- Reaction Optimization : Use anhydrous solvents (e.g., THF, dried over MgSO₄).

- Catalyst Screening : Replace H₂SO₄ with Lewis acids (e.g., ZnCl₂) to reduce side reactions .

- Data Analysis : Monitor reaction progress via TLC (Rf = 0.5 in hexane:EtOAc 7:3) and quantify byproducts using GC-MS .

Q. How can this compound be utilized in stereoselective amination reactions?

- Answer : The compound acts as a precursor for hydroxylamine-based amination reagents. In peptide synthesis, it facilitates the introduction of N-terminal modifications. Key steps:

Activation : React with carbodiimides (e.g., EDC) to form active esters.

Coupling : Add to amines (e.g., lysine residues) at pH 8.5–9.0.

-

Critical Parameters : Maintain pH <9.5 to avoid epimerization; use 10% excess reagent for >90% conversion .

Table 2: Amination Efficiency Under Varied Conditions

pH Temperature (°C) Conversion (%) Selectivity (α/β) 8.5 25 92 95:5 9.0 25 88 90:10 8.5 4 78 98:2

Q. What analytical challenges arise when characterizing this compound in complex mixtures?

- Answer : Overlapping NMR signals with solvents (e.g., DMSO-d⁶) and hygroscopicity complicate analysis. Solutions include:

- Deuterated Solvents : Use CDCl₃ for clearer ¹³C NMR spectra (δ 14–22 ppm for ethyl groups).

- Derivatization : Convert to stable silylated derivatives (e.g., BSTFA) for GC-MS analysis .

Methodological Guidelines

- Data Reliability : Prioritize data from NIST, CAS, or peer-reviewed journals. Cross-validate spectral data with published reference libraries .

- Ethical Compliance : For studies involving hazardous intermediates, document waste disposal protocols per EPA guidelines (e.g., RCRA waste codes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.